



# Technical Support Center: 99mTc-PSMA-I&S Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | PSMA I&S TFA |           |
| Cat. No.:            | B15623230    | Get Quote |

Welcome to the technical support center for 99mTc-PSMA-I&S. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize off-target radiotracer uptake.

## **Section 1: Frequently Asked Questions (FAQs)**

Q1: What are the main off-target organs for 99mTc-PSMA-I&S uptake?

A1: The physiological biodistribution of 99mTc-PSMA-I&S results in uptake in several non-target organs. The most prominent are the kidneys and salivary glands (parotid and submandibular).[1][2] Moderate uptake can also be observed in the liver, spleen, and intestinal tract.[1][3][4]

Q2: Why is there high uptake in the kidneys?

A2: High renal uptake is expected because the prostate-specific membrane antigen (PSMA) is physiologically expressed in the apical epithelium of the proximal tubules in the kidneys.[5] The tracer is also excreted via the urinary system, which contributes to the signal in the kidneys and bladder.[3][6]

Q3: What causes uptake in the salivary glands?



A3: PSMA is also physiologically expressed in salivary gland tissues, leading to specific binding of 99mTc-PSMA-I&S.[7] This can result in significant, persistent uptake in the parotid and submandibular glands.[2]

Q4: Can off-target uptake obscure or mimic disease?

A4: Yes. High activity in the urinary system (kidneys, ureters, bladder) can potentially obscure or be mistaken for metastatic lesions in the pelvic or retroperitoneal regions.[8] Similarly, intense salivary gland uptake is a known characteristic of the scan.

Q5: Is the biodistribution of 99mTc-PSMA-I&S similar to PET-based PSMA agents like 68Ga-PSMA-11?

A5: While the overall targeting mechanism is the same, the pharmacokinetic profiles can differ. 99mTc-PSMA-I&S exhibits high plasma protein binding (around 94%), which leads to slower whole-body clearance compared to some PET agents.[9][10] This can affect the timing of imaging and the lesion-to-background ratios.

# **Section 2: Troubleshooting Guide**

This guide addresses specific issues you may encounter during your experiments.

#### Issue 1: Excessive Renal (Kidney) Uptake

Q: My images show very high kidney signal, potentially obscuring nearby structures. What can I do to reduce this?

A: High renal uptake is a known characteristic, but several interventions can mitigate it.

- Patient Hydration and Diuresis: Ensure the subject is well-hydrated. The use of a diuretic like furosemide can promote the clearance of the tracer from the renal system.[8][11]
- Mannitol Infusion: Pre-injection administration of mannitol, an osmotic diuretic, has been shown to significantly reduce PSMA-ligand uptake in the kidneys.[5]
- Competitive Inhibition: Co-administration of a non-radiolabeled PSMA-binding molecule, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), can block the binding sites in the kidneys.



#### **Issue 2: High Salivary Gland Uptake**

Q: The signal from the parotid and submandibular glands is very intense. How can this be minimized?

A: Reducing salivary gland uptake is a key area of research. Consider the following strategies:

- External Cooling: Applying ice packs to the salivary glands before and during the tracer uptake phase can cause local vasoconstriction, reducing blood flow and subsequent delivery of 99mTc-PSMA-I&S.[1][12]
- Sialogogues: Stimulating saliva production with agents like lemon juice or monosodium glutamate (MSG) after tracer injection may help to wash out unbound or loosely bound tracer, although its efficacy is still under investigation.[3][13]
- Reducing Molar Activity: Co-injecting a small amount of "cold" (non-radioactive) PSMA ligand (e.g., PSMA-11) can saturate a portion of the binding sites in high-expression off-target organs like salivary glands, thereby reducing the uptake of the radioactive tracer.[14][15]

#### Issue 3: Unexpectedly High Liver and Spleen Uptake

Q: I am observing higher than expected uptake in the liver and spleen. What is the likely cause?

A: While some hepatosplenic uptake is normal, excessively high levels may indicate a quality control issue with the radiopharmaceutical.

- Colloidal Impurities: The presence of 99mTc-colloids in the final product is a primary cause of high liver and spleen uptake.[16]
- Radiochemical Purity (RCP): It is critical to perform quality control to ensure high RCP. The amount of free [99mTc]pertechnetate and colloidal impurities should be minimal (e.g., <2%).</li>
   [17]
- pH of Labeling Reaction: The pH during the radiolabeling process is crucial. A suboptimal pH
   (e.g., 5.5) can lead to the formation of reduced, hydrolyzed technetium ([99mTc]TcO2), which
   is taken up by the reticuloendothelial system in the liver and spleen.[17]



# **Troubleshooting Logic Diagram**

The following diagram provides a logical workflow for troubleshooting common off-target uptake issues.



Click to download full resolution via product page



Caption: Troubleshooting flowchart for identifying and addressing high off-target uptake.

# **Section 3: Experimental Protocols**

Here are detailed methodologies for interventions aimed at reducing off-target uptake.

#### **Protocol 3.1: External Cooling of Salivary Glands**

This protocol is adapted from studies on 68Ga-PSMA and is applicable for reducing blood flow to the salivary glands.[1][12]

- Materials: Gel-based ice packs or cooling devices.
- Timing: Begin the cooling procedure approximately 30 minutes prior to the intravenous injection of 99mTc-PSMA-I&S.
- Application: Place ice packs over the parotid and submandibular gland regions bilaterally.
   Ensure good skin contact.
- Duration: Maintain continuous cooling from the start time until the image acquisition is complete (approximately 100 minutes total, depending on the uptake period).
- Monitoring: If using multiple ice packs, replace them as needed (e.g., every 30 minutes) to maintain a consistent low temperature.

### **Protocol 3.2: Patient Hydration and Forced Diuresis**

This protocol aims to enhance the clearance of the radiotracer from the urinary system.[8]

- Hydration: Instruct the patient to drink approximately 500-1000 mL (2-4 glasses) of water starting 1-2 hours before tracer injection.
- Tracer Injection: Administer 99mTc-PSMA-I&S intravenously.
- Diuretic Administration: Administer a diuretic such as furosemide (10-20 mg) intravenously.
   The optimal timing can vary; one study on 99mTc-PSMA found that administration 10 minutes prior to the scan (e.g., at 3 hours 50 minutes post-injection for a 4-hour scan) yielded better image quality than administration 30 minutes prior.[8]



 Voiding: Instruct the patient to void their bladder immediately before being positioned on the scanner.

### **Protocol 3.3: Competitive Inhibition with Cold Ligand**

This preclinical protocol demonstrates a proof-of-concept for reducing uptake by lowering the effective molar activity.[14][15]

- Objective: To saturate off-target binding sites without significantly affecting tumor uptake.
- Reagents:99mTc-PSMA-I&S and a non-radioactive ("cold") PSMA ligand such as PSMA-11.
- Procedure: In preclinical models, 177Lu-PSMA-617 was co-administered with varying amounts of cold PSMA-11 (from 500 to 2000 pmoles).
- Observation: A significant, dose-dependent decrease in kidney and salivary gland uptake
  was observed, with a comparatively smaller reduction in tumor uptake. This strategy
  provides a basis for future clinical studies to optimize the amount of co-administered cold
  ligand.

#### **Protocol 3.4: Mannitol Infusion for Renal Protection**

This protocol is based on a study using 68Ga-PSMA and aims to reduce tracer reabsorption in the proximal tubules.[5]

- Materials: 10% Mannitol solution for infusion.
- Procedure (B-infusion scheme):
  - Administer a rapid intravenous infusion of 250 mL of 10% mannitol over 15 minutes before the injection of the PSMA tracer.
  - Inject 99mTc-PSMA-I&S.
  - Immediately following the tracer injection, administer a second rapid intravenous infusion of 250 mL of 10% mannitol over 15 minutes.



• Rationale: This pre- and post-injection administration was found to be more effective at reducing renal uptake than a single infusion after the tracer.[5]

### **Intervention Workflow Diagram**



Click to download full resolution via product page

Caption: A generalized experimental workflow for a 99mTc-PSMA-I&S scan with an intervention.

# Section 4: Comparative Data on Reduction Strategies

The following tables summarize quantitative data from studies on reducing off-target uptake of PSMA-targeted radiopharmaceuticals. While not all studies used 99mTc-PSMA-I&S, the data provide valuable insights into the efficacy of these methods.

# Table 1: Effect of Mannitol on Renal Uptake (68Ga-PSMA)

Data from a study investigating mannitol infusion to reduce kidney uptake of 68Ga-PSMA.[5]



| Infusion Scheme                                    | Mean Change in Right<br>Kidney SUVmax | Mean Change in Left<br>Kidney SUVmax |
|----------------------------------------------------|---------------------------------------|--------------------------------------|
| A-infusion (500 mL post-injection)                 | +11.9%                                | +7.4%                                |
| B-infusion (250 mL pre- and 250 mL post-injection) | -24.3%                                | -22.4%                               |

# Table 2: Effect of Competitive Inhibition on Off-Target Uptake (Preclinical)

Data from preclinical studies using competitive blockers with PSMA-targeted radiotracers.

| Intervention                               | Organ   | % Reduction<br>in Uptake<br>(%ID/g) | Radiotracer<br>Used         | Source |
|--------------------------------------------|---------|-------------------------------------|-----------------------------|--------|
| Co-injection of 2-<br>PMPA                 | Kidneys | ~92-95%                             | 99mTc-EDDA-<br>PSMA tracers |        |
| Salivary Glands                            | ~32-70% | 99mTc-EDDA-<br>PSMA tracers         |                             |        |
| Co-injection of cold PSMA-11 (2000 pmoles) | Kidneys | ~99.5%                              | 177Lu-PSMA-<br>617          | [15]   |
| Salivary Glands                            | ~89.5%  | 177Lu-PSMA-<br>617                  | [15]                        |        |
| Tumor                                      | ~44.5%  | 177Lu-PSMA-<br>617                  | [15]                        | _      |

# Table 3: Effect of External Cooling on Salivary Gland Uptake (68Ga-PSMA)

Data from a study comparing cooled vs. non-cooled salivary glands.[12]



| Gland Type           | Measurement | % Reduction in Cooled<br>Gland |
|----------------------|-------------|--------------------------------|
| Parotid Glands       | SUVmean     | ~12%                           |
| Submandibular Glands | SUVmean     | ~15%                           |

### **Competitive Binding Mechanism Diagram**



Click to download full resolution via product page

Caption: Diagram showing how a cold ligand blocks 99mTc-PSMA-I&S at off-target sites.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. 68Ga-PSMA PET/CT: effect of external cooling on salivary gland uptake - PMC [pmc.ncbi.nlm.nih.gov]

#### Troubleshooting & Optimization





- 2. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen: pharmacokinetics and biodistribution studies in healthy subjects and patients with metastatic prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monosodium Glutamate Reduces 68Ga-PSMA-11 Uptake in Salivary Glands and Kidneys in a Preclinical Prostate Cancer Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging | springermedizin.de [springermedizin.de]
- 5. Influence of Androgen Deprivation Therapy on the Uptake of PSMA-Targeted Agents: Emerging Opportunities and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 6. uclahealth.org [uclahealth.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preclinical Evaluation and First Patient Application of 99mTc-PSMA-I&S for SPECT Imaging and Radioguided Surgery in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative assessment of PSMA PET response to therapy in castration-sensitive prostate cancer using an automated imaging platform for disease identification and measurement PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of external cooling with icepacks on 68Ga-PSMA uptake in salivary glands PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Patient Preparations | PET/CT PSMA Study | Midstate Radiology Associates [midstateradiology.com]
- 16. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Technical Support Center: 99mTc-PSMA-I&S Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623230#reducing-off-target-uptake-of-99mtc-psma-i-s]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com